Strategic Utilization of 5-(Methylsulfonylmethyl)-1H-pyrazole in Medicinal Chemistry
Strategic Utilization of 5-(Methylsulfonylmethyl)-1H-pyrazole in Medicinal Chemistry
A Technical Guide for Drug Discovery & Development
Part 1: Executive Summary & Chemical Identity
5-(Methylsulfonylmethyl)-1H-pyrazole represents a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD). Its structural value lies in the unique combination of the pyrazole ring (a privileged scaffold acting as a hydrogen bond donor/acceptor) and the methylsulfonylmethyl tail (a polar, metabolic anchor).
In solution, 1H-pyrazoles undergo rapid annular tautomerism. Consequently, this compound is chemically identical to 3-(methylsulfonylmethyl)-1H-pyrazole . Researchers must recognize that suppliers often catalog this molecule under the "3-substituted" nomenclature to satisfy IUPAC priority rules when the nitrogen is unsubstituted.
Chemical Profile
| Property | Data / Specification |
| Primary CAS Number | 1006333-25-6 (Referenced often as the 3-isomer) |
| Alternate CAS | 1956365-20-0 (Salt forms or re-registrations) |
| IUPAC Name | 3-(Methanesulfonylmethyl)-1H-pyrazole |
| Molecular Formula | C₅H₈N₂O₂S |
| Molecular Weight | 160.20 g/mol |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| cLogP | ~ -0.8 (Highly polar, favorable for lowering lipophilicity) |
| Tautomerism | Exists in equilibrium between 3- and 5- positions until |
Part 2: Tautomerism & Structural Logic
Understanding the fluxional nature of the pyrazole proton is critical for reaction planning. In the absence of an
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton migration that renders the 3- and 5- positions equivalent.
Caption: Rapid annular tautomerism renders the 3- and 5- isomers identical until the ring nitrogen is functionalized.
Part 3: Synthesis & Manufacturing Protocols
Recommended Synthetic Route
Precursor: Ethyl 1H-pyrazole-3-carboxylate (CAS: 5932-27-4)
Step-by-Step Methodology
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Reduction (Ester to Alcohol):
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Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.
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Logic: Converts the ester to the primary alcohol 1H-pyrazol-3-ylmethanol.
-
Note: Requires careful quenching (Fieser workup) to remove aluminum salts.
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-
Activation (Alcohol to Mesylate/Chloride):
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Reagents: Thionyl Chloride (SOCl₂) or Mesyl Chloride (MsCl) + TEA.
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Logic: The hydroxyl group is a poor leaving group. Converting it to a chloride or mesylate activates the methylene position for nucleophilic attack.
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Critical QC: Ensure complete removal of SOCl₂ to prevent side reactions in the next step.
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Nucleophilic Displacement (Introduction of Sulfur):
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Reagents: Sodium Methanethiolate (NaSMe) in DMF or EtOH.
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Logic: The methanethiolate anion displaces the leaving group to form the sulfide intermediate.
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Safety: NaSMe generates methanethiol (stench). Use bleach scrubbers for exhaust.
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Oxidation (Sulfide to Sulfone):
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Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA in DCM/Water.
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Logic: Sulfones are metabolically stable. Oxone is preferred for green chemistry compliance over mCPBA.
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Visualization: Synthetic Workflow
Caption: Step-wise functional group interconversion from the carboxylate precursor to the sulfone target.
Part 4: Medicinal Chemistry Applications
Why use this fragment?
In drug design, the 5-(methylsulfonylmethyl)-1H-pyrazole moiety serves as a bioisostere for amides or sulfonamides.
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Dipole & Solubility: The sulfone group (
) is highly polar, improving the aqueous solubility of lipophilic kinase inhibitors. -
H-Bonding: The sulfone oxygens are weak H-bond acceptors, while the pyrazole -NH is a strong donor. This dual capability allows for precise orientation in the binding pocket (e.g., the hinge region of kinases like JAK or CDK).
-
Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the methylsulfonyl group is a "metabolic dead-end," extending the half-life (
) of the drug candidate.
Self-Validating QC Protocol
When sourcing or synthesizing this compound, verify identity using this logic:
-
1H NMR (DMSO-d6): Look for a singlet around
3.0 ppm (3H, ) and a singlet around 4.5 ppm (2H, ). The pyrazole protons should appear as a doublet or broad singlets around 6.3 and 7.7 ppm. -
LC-MS: Confirm
.
Part 5: Sourcing & Supplier Landscape
Due to the specialized nature of this fragment, it is rarely found in general catalogs (like Sigma-Aldrich) and is more common among heterocyclic specialists.
| Supplier Category | Recommended Vendors | Notes |
| Primary Synthesis Houses | Enamine , WuXi AppTec | Likely to have stock or rapid synthesis-on-demand capabilities. |
| Catalog Aggregators | ChemSpace , MolPort | Use these to search current global inventory. |
| Search Query | Use CAS 1006333-25-6 | Searching for the "3-isomer" yields better results than the "5-isomer." |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68684628, 3-(Methanesulfonylmethyl)-1H-pyrazole.[2] Retrieved from [Link][2]
- Fustero, S., et al. (2011).Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews. (Contextual grounding for pyrazole tautomerism).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] (Grounding for sulfone utility).
